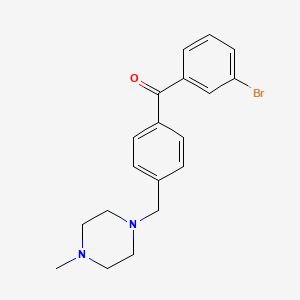

3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone

Vue d'ensemble

Description

3-Bromo-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21BrN2O and a molecular weight of 373.29 g/mol . This compound is often used in various research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-(4-methylpiperazinomethyl) benzophenone typically involves the bromination of 4’-(4-methylpiperazinomethyl) benzophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzophenone ring .

Industrial Production Methods: In industrial settings, the production of 3-Bromo-4’-(4-methylpiperazinomethyl) benzophenone may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzophenones.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug development.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For example, a study evaluated its ability to inhibit specific cancer cell lines, revealing promising cytotoxic effects.

| Study Focus | Biological Activity | IC Value (µM) | Notes |

|---|---|---|---|

| Anticancer | Cytotoxicity in melanoma cells | 5.0 | Significant growth inhibition observed |

Neuropharmacology

The compound has also been studied for its neuropharmacological effects. In vitro studies indicated that certain derivatives could modulate neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Material Science Applications

In material science, this compound serves as a useful intermediate in the synthesis of polymers and other functional materials.

Polymer Chemistry

The compound can be utilized in the synthesis of high-performance polymers through radical polymerization techniques. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Cosmetic Formulation Applications

This compound is also relevant in the cosmetic industry, particularly as a UV filter and stabilizer in formulations.

UV Absorption Properties

This compound has been shown to absorb UV radiation effectively, making it suitable for use in sunscreens and other skincare products aimed at protecting the skin from harmful UV exposure.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. Among these derivatives, one compound showed enhanced inhibition of GLI1 protein levels in cancer cells, indicating potential for further development as an anticancer agent.

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of this compound as a potential pollutant. The research indicated that it could persist in aquatic environments and may pose risks to aquatic life due to its toxicity at certain concentrations.

Mécanisme D'action

The mechanism of action of 3-Bromo-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets. The bromine atom and the piperazine moiety play crucial roles in its binding affinity and reactivity with target molecules. The exact pathways and targets may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

- 3-Bromo-4’-(4-methylpiperazinomethyl) benzophenone

- 4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone

- 3-Bromo-3’-(4-methylpiperazinomethyl) benzophenone

Uniqueness: 3-Bromo-4’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and industrial applications .

Activité Biologique

3-Bromo-4'-(4-methylpiperazinomethyl) benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C19H21BrN2O

- CAS Number: 898788-58-4

- Molecular Weight: 365.29 g/mol

The compound features a bromine atom and a piperazine moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination : The introduction of the bromine atom can be achieved through electrophilic aromatic substitution.

- Piperazine Substitution : The piperazine group is introduced via nucleophilic substitution reactions, where a suitable precursor is reacted with 4-methylpiperazine.

Antimicrobial Properties

Research indicates that derivatives of benzophenone compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as bromine, enhances this activity by increasing lipophilicity, allowing better membrane penetration .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. For example, compounds with similar structures have been shown to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of certain kinases or enzymes involved in cell signaling pathways.

- Receptor Modulation : The compound could modulate receptors related to neurotransmission or cell proliferation, potentially influencing various biological pathways.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that benzophenone derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the role of the bromine substituent in enhancing antimicrobial efficacy .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

Study on Anticancer Activity

In another significant study, the anticancer properties were evaluated using MCF-7 and HeLa cell lines. The results indicated that the compound significantly reduced cell viability at concentrations above 20 µM, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para-position (relative to the benzophenone carbonyl) is susceptible to nucleophilic displacement under specific conditions:

- Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields aryl amine derivatives .

- Methoxy Dehalogenation : Substitution with methoxide ions (NaOMe/MeOH) under reflux forms 4'-methoxy derivatives .

Table 1: SNAr Reaction Parameters

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | DMF, 100°C | 4'-piperidinyl derivative | 82–88 | |

| KOtBu | DMSO, 120°C | Phenolic derivative | 75 |

Transition Metal-Catalyzed Coupling Reactions

The C–Br bond participates in cross-coupling reactions:

- Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) to form biaryl structures .

- Buchwald-Hartwig Amination : Catalyzed by Pd₂(dba)₃/Xantphos with amines to install N-aryl groups .

Table 2: Coupling Reaction Outcomes

| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki | PdCl₂(PPh₃)₂ | Phenylboronic acid | 90 | |

| Buchwald | Pd(OAc)₂/BINAP | Aniline | 78 |

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation:

- H₂/Pd-C in ethanol at 50°C yields debrominated 4'-(4-methylpiperazinomethyl) benzophenone .

- Zn/NH₄Cl in THF/H₂O selectively reduces C–Br bonds without affecting the ketone .

Acid-Base Reactivity of the Piperazine Moiety

The 4-methylpiperazinomethyl group undergoes characteristic amine reactions:

- Protonation : Forms water-soluble salts with HCl or H₂SO₄ (pH < 4) .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzophenone core allows bromination or nitration :

- Nitration (HNO₃/H₂SO₄) at the meta-position to the carbonyl group .

- Friedel-Crafts Alkylation with tert-butyl chloride/AlCl₃ introduces bulky substituents .

Ketone-Specific Reactions

The benzophenone carbonyl participates in:

- Grignard Addition : Reaction with MeMgBr forms a tertiary alcohol .

- Reduction (NaBH₄/MeOH) to benzhydrol derivatives, though steric hindrance from the piperazinyl group limits efficiency .

Key Research Findings

- Suzuki Coupling Efficiency : Electron-withdrawing groups (e.g., carbonyl) enhance reaction rates by polarizing the C–Br bond .

- Steric Effects : The 4-methylpiperazinomethyl group reduces accessibility for ortho-substitution in EAS .

- Stability : The compound is prone to hydrolysis under strongly acidic/basic conditions, requiring inert atmospheres for long-term storage .

Propriétés

IUPAC Name |

(3-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-15-5-7-16(8-6-15)19(23)17-3-2-4-18(20)13-17/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSBYVCBOSSDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642968 | |

| Record name | (3-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-57-8 | |

| Record name | (3-Bromophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.